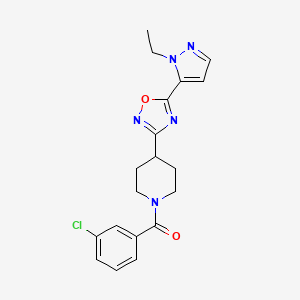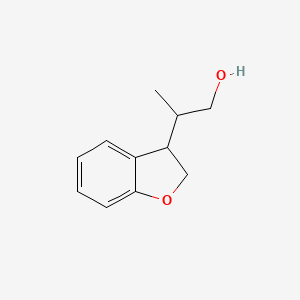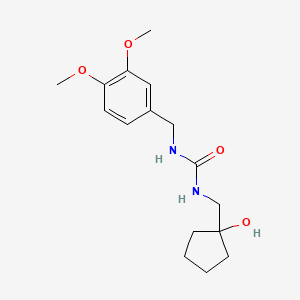
1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as DM-PU-SCAT, is a synthetic compound that has been widely studied for its potential application in scientific research. This compound belongs to the class of urea derivatives and is known for its ability to modulate the activity of certain enzymes and proteins in the body.
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Spectra Analysis
A study focused on the detailed molecular structure, vibrational spectra, and theoretical analysis of a closely related compound, highlighting the significance of such compounds in understanding the molecular dynamics and potential applications in material science and chemistry. These investigations contribute to the deeper understanding of the compound's physical and chemical properties, paving the way for tailored applications in various fields, such as materials science and molecular engineering (E. S. Al-Abdullah et al., 2014).
Anti-HIV Activity
Research into derivatives of urea compounds has identified promising anti-HIV activities. A study on 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives demonstrated their efficacy as non-nucleoside HIV-1 reverse transcriptase inhibitors. This suggests that modifications of the urea structure, similar to "1-(3,4-Dimethoxybenzyl)-3-((1-hydroxycyclopentyl)methyl)urea," could offer new avenues for antiretroviral drug development (N. Sakakibara et al., 2015).
Chemical Synthesis and Applications
Studies on the reactions and synthesis involving urea compounds have revealed their versatility in chemical synthesis and potential industrial applications. For instance, research on cocondensation of urea with methylolphenols under acidic conditions demonstrated the formation of various urea-phenol compounds, which could have implications for polymer science and materials engineering (B. Tomita & C. Hse, 1992).
Non-Linear Optical Applications
Investigations into the HOMO-LUMO energy gap and molecular electrostatic potential of certain urea derivatives have identified them as attractive candidates for non-linear optical applications. This research underscores the potential of such compounds in developing new materials for optical technologies (E. S. Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-13-6-5-12(9-14(13)22-2)10-17-15(19)18-11-16(20)7-3-4-8-16/h5-6,9,20H,3-4,7-8,10-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRKIWZJZPBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

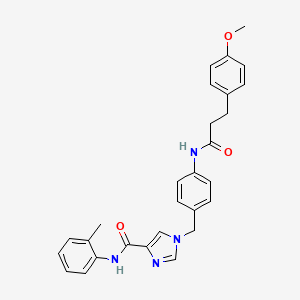

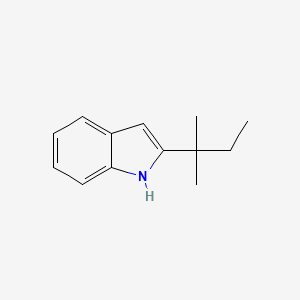

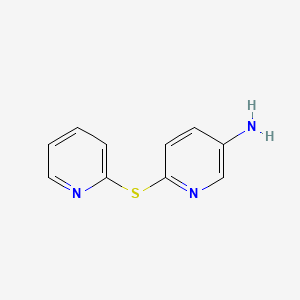
![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)

![methyl 4-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2743270.png)
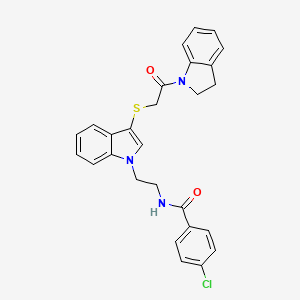

![1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2743279.png)

